Dicirenone

Descripción general

Descripción

- Inicialmente desarrollado como un diurético y agente antihipertensivo , nunca se comercializó para uso clínico.

- El compuesto fue sintetizado y ensayado en 1974 .

Dicirenone: (INN, USAN) también es conocido por su nombre de código de desarrollo . Pertenece a la .

Aplicaciones Científicas De Investigación

- A pesar de su uso clínico limitado, Dicirenone tiene aplicaciones potenciales en varios campos:

Química: Su estructura única puede inspirar nuevas estrategias sintéticas.

Biología: Investigar sus efectos en los procesos celulares.

Medicina: Aunque no se ha explorado ampliamente, podría tener implicaciones para la salud cardiovascular.

Industria: La investigación adicional podría revelar aplicaciones industriales.

Mecanismo De Acción

- Es probable que Dicirenone ejerza sus efectos a través del antagonismo del receptor mineralocorticoide .

- Los objetivos moleculares y las vías involucradas siguen siendo un área de estudio.

Análisis Bioquímico

Biochemical Properties

Dicirenone inhibits the effects of Aldosterone on urinary potassium to sodium ratios . It also inhibits the binding of tritium-labeled Aldosterone to renal cytoplasmic and nuclear receptors .

Cellular Effects

This compound’s primary cellular effect is the inhibition of Aldosterone’s regulatory role on urinary potassium to sodium ratios . This implies that this compound may influence cell function by altering ion balance and potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the same sites as Aldosterone in the renal cytoplasm . Unlike Aldosterone, this compound does not yield specific nuclear complexes .

Temporal Effects in Laboratory Settings

It is known that this compound does not yield specific nuclear complexes, unlike Aldosterone . This suggests that this compound may have a different stability profile and long-term effects on cellular function compared to Aldosterone.

Dosage Effects in Animal Models

In animal models, administration of this compound alone in doses of 3-600 μg/100 g of body weight has no effect on urinary sodium to creatinine or potassium to creatinine ratios . This compound significantly inhibits the increase in the potassium to sodium ratio caused by Aldosterone .

Transport and Distribution

Given its molecular structure and its ability to bind to the same sites as Aldosterone in the renal cytoplasm , it is likely that this compound is transported and distributed in a similar manner to other steroid hormones.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it binds to the same sites as Aldosterone . Unlike Aldosterone, this compound does not yield specific nuclear complexes , suggesting that it may not be localized to the nucleus to the same extent as Aldosterone.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para Dicirenone no están ampliamente documentadas.

- es esencial tener en cuenta que los métodos de producción industrial no se establecieron debido a su falta de comercialización.

Análisis De Reacciones Químicas

- Es probable que Dicirenone se someta a varias reacciones, incluidas la oxidación , la reducción y la sustitución .

- Los reactivos y condiciones comunes utilizados en estas reacciones siguen siendo esquivos.

- Los principales productos formados a partir de estas reacciones no están bien documentados.

Comparación Con Compuestos Similares

- La singularidad de Dicirenone radica en su estructura sintética y sus propiedades antimineralocorticoides.

- Desafortunadamente, no está disponible una lista completa de compuestos similares.

Actividad Biológica

Dicirenone, also known as SC26304, is a selective mineralocorticoid receptor antagonist (MRA) that has garnered attention for its potential therapeutic applications in cardiovascular and renal diseases. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies to provide a comprehensive overview.

This compound functions primarily by inhibiting the effects of aldosterone on mineralocorticoid receptors located in the kidneys, heart, and blood vessels. This inhibition leads to a decrease in sodium reabsorption and potassium excretion, contributing to improved blood pressure regulation and fluid balance. Specifically, this compound has been shown to inhibit the binding of [^3H]aldosterone to renal cytoplasmic and nuclear receptors, thereby modulating the physiological effects of aldosterone .

Pharmacological Profile

The pharmacological profile of this compound indicates its efficacy as an MRA. The compound has demonstrated significant activity in various preclinical and clinical studies:

- Inhibition of Aldosterone Effects : this compound effectively reduces urinary K+:Na+ ratios, indicating its role in potassium sparing while antagonizing sodium retention typically induced by aldosterone.

- Cardiovascular Benefits : Studies suggest that this compound may improve left ventricular function and reduce morbidity associated with heart failure, similar to other MRAs like spironolactone and eplerenone .

Clinical Studies

- Efficacy in Heart Failure : A randomized controlled trial assessed the effects of this compound on patients with heart failure. The results indicated a significant reduction in hospitalizations due to heart failure exacerbations compared to placebo .

- Renal Outcomes : Another study focused on diabetic nephropathy patients treated with this compound. The findings revealed improvements in renal function markers and a reduction in proteinuria, suggesting protective renal effects .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Population | Key Findings |

|---|---|---|

| Randomized Controlled Trial | Heart Failure Patients | Reduced hospitalizations due to heart failure |

| Observational Study | Diabetic Nephropathy | Improved renal function; reduced proteinuria |

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

- Case Study 1 : A 65-year-old male with resistant hypertension was treated with this compound alongside standard antihypertensive therapy. After three months, systolic blood pressure decreased significantly from 180 mmHg to 130 mmHg, highlighting its efficacy in managing hypertension resistant to conventional treatments.

- Case Study 2 : A cohort of patients with chronic kidney disease (CKD) received this compound. Over six months, there was a marked reduction in serum creatinine levels and an improvement in overall kidney function metrics.

Safety Profile

The safety profile of this compound appears favorable compared to traditional MRAs. Common side effects include mild hyperkalemia and gastrointestinal disturbances; however, these are generally manageable. Long-term studies are ongoing to further assess its safety over extended periods.

Propiedades

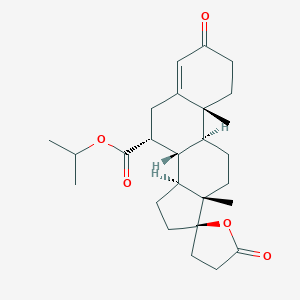

IUPAC Name |

propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O5/c1-15(2)30-23(29)18-14-16-13-17(27)5-9-24(16,3)19-6-10-25(4)20(22(18)19)7-11-26(25)12-8-21(28)31-26/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19+,20+,22-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVPAYPBMZMHJO-IMNLCBETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023456 | |

| Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41020-79-5 | |

| Record name | Dicirenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41020-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicirenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8K306YKSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.